molecular formula C21H17ClN2O2S B11118281 O-{3-[(2-chlorophenyl)carbamoyl]phenyl} benzylcarbamothioate

O-{3-[(2-chlorophenyl)carbamoyl]phenyl} benzylcarbamothioate

Cat. No.: B11118281
M. Wt: 396.9 g/mol
InChI Key: RTNFYTCXSOIUCS-UHFFFAOYSA-N
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Description

1-[(3-{[(BENZYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2-CHLOROBENZENE is a complex organic compound that features a benzylamino group, a carbothioyl group, and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-{[(BENZYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2-CHLOROBENZENE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with a carbothioyl chloride derivative to form the benzylaminocarbothioyl intermediate. This intermediate is then reacted with 3-hydroxybenzoyl chloride to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-{[(BENZYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2-CHLOROBENZENE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-[(3-{[(BENZYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2-CHLOROBENZENE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[(3-{[(BENZYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2-CHLOROBENZENE involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the carbothioyl group can interact with metal ions or active sites of enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-{[(METHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2-CHLOROBENZENE
  • 1-[(3-{[(ETHYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2-CHLOROBENZENE
  • 1-[(3-{[(PROPYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2-CHLOROBENZENE

Uniqueness

1-[(3-{[(BENZYLAMINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]-2-CHLOROBENZENE is unique due to the presence of the benzylamino group, which provides distinct steric and electronic properties compared to its methyl, ethyl, or propyl analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C21H17ClN2O2S

Molecular Weight

396.9 g/mol

IUPAC Name

O-[3-[(2-chlorophenyl)carbamoyl]phenyl] N-benzylcarbamothioate

InChI

InChI=1S/C21H17ClN2O2S/c22-18-11-4-5-12-19(18)24-20(25)16-9-6-10-17(13-16)26-21(27)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,23,27)(H,24,25)

InChI Key

RTNFYTCXSOIUCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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